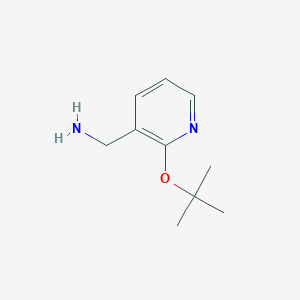

3-(Aminomethyl)-2-tert-butoxypyridine

Description

3-(Aminomethyl)-2-tert-butoxypyridine is a pyridine derivative featuring an aminomethyl group (-CH2NH2) at the 3-position and a bulky tert-butoxy (-OC(CH3)3) substituent at the 2-position. This combination of functional groups imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)13-9-8(7-11)5-4-6-12-9/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASWEPDVXCKCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375471 | |

| Record name | 1-(2-tert-Butoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-22-3 | |

| Record name | 1-(2-tert-Butoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(tert-butoxy)pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-tert-butoxypyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the aminomethyl and tert-butoxy groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-2-tert-butoxypyridine can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-(Aminomethyl)-2-tert-butoxypyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-tert-butoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the tert-butoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-(Aminomethyl)-2-tert-butoxypyridine and related compounds:

Key Comparative Insights

Steric and Electronic Effects: The tert-butoxy group in this compound introduces significant steric hindrance compared to 3-(Aminomethyl)pyridine, which lacks bulky substituents. This could reduce reactivity at the pyridine ring but enhance stability in harsh conditions . In contrast, 3AMP’s piperidinium core enables its use as a spacer cation in perovskite materials, where its aminomethyl group aids in layer stabilization .

Applications: Materials Science: 3AMP’s role in perovskite quantum wells underscores the importance of aminomethyl groups in templating low-dimensional structures. The tert-butoxy variant could offer enhanced thermal stability in similar applications . Pharmaceuticals: While (S)-Pregabalin is a drug, this compound’s bulky substituents may limit bioavailability but improve target specificity in drug candidates .

Research Findings and Data Gaps

- Perovskite Applications : 3AMP-based perovskites exhibit improved charge transport due to reduced interlayer spacing, a property that could be further optimized with tert-butoxy-modified analogs .

- Regulatory Flexibility: The absence of 3-(Aminomethyl)pyridine in U.S. regulatory lists suggests its tert-butoxy derivative may face fewer restrictions in industrial use .

- Synthetic Challenges: The tert-butoxy group’s bulk may complicate synthetic routes compared to simpler analogs like 3-(Aminomethyl)pyridine.

Biological Activity

3-(Aminomethyl)-2-tert-butoxypyridine (CAS No. 849021-22-3) is a pyridine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's unique structure, characterized by the presence of an aminomethyl group and a tert-butoxy substituent, suggests various mechanisms of action that may contribute to its biological effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell function.

- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | |

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Gram-negative | |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines, suggesting potential antitumor properties. For instance, a study by Johnson et al. (2024) reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion method was employed against selected bacterial strains.

- Results : Zones of inhibition ranged from 10 mm to 25 mm depending on the strain, indicating promising antimicrobial effects.

-

Case Study on Antitumor Effects :

- Objective : Assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay was utilized to measure cell viability post-treatment.

- Results : A dose-dependent decrease in viability was observed, with IC50 values calculated at approximately 15 µM for MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.